molecular formula C18H15N5OS B2663563 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1203405-71-3

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2663563
CAS No.: 1203405-71-3
M. Wt: 349.41
InChI Key: BEPZTNIZIBJBHY-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The compound emerged from systematic efforts to optimize benzimidazole-thiazole hybrids for enhanced target affinity and pharmacokinetic properties. Early work on benzimidazole derivatives, such as 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide, demonstrated potent kinase inhibition (e.g., CK1δ IC~50~ = 0.040–0.042 μM), which inspired structural refinements. The introduction of a phenylamino group at the thiazole C2 position and a methylene bridge between benzimidazole and the carboxamide moiety marked a critical advancement, improving solubility and binding interactions.

Key milestones include:

  • 2012 : Identification of benzimidazole-thiazole carboxamides as CK1δ inhibitors with submicromolar activity.
  • 2020 : Development of benzimidazole-thiazole hybrids with dual COX-2/15-LOX inhibition (IC~50~ = 0.045 μM and 1.67 μM, respectively).
  • 2021 : Synthesis of imidazothiazole carboxamides showing anti-inflammatory activity via nitrite reduction (75–77% efficacy).

Significance in Heterocyclic Medicinal Chemistry

Benzimidazole and thiazole rings are privileged scaffolds due to their:

  • Electron-rich aromatic systems : Enable π-π stacking and hydrogen bonding with biological targets.
  • Structural versatility : Facilitate substitutions at multiple positions (e.g., C2 of thiazole, N1 of benzimidazole) to fine-tune activity.

The hybrid structure of This compound merges these advantages:

Feature Role in Bioactivity
Benzimidazole core Binds ATP pockets via hydrophobic interactions
Thiazole ring Enhances metabolic stability and π-stacking
Phenylamino group Modulates selectivity for kinases or enzymes
Methyl carboxamide linker Improves solubility and cell permeability

Classification within Benzimidazole-Thiazole Hybrids

The compound belongs to the Type III subclass of benzimidazole-thiazole hybrids, characterized by:

  • C2-substituted thiazoles : Unlike C5-substituted analogs (e.g., 2-anilino-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide), the phenylamino group at C2 enables unique hydrogen-bonding patterns.
  • Methylene-linked benzimidazole : Contrasts with direct aryl-linked hybrids, reducing steric hindrance while maintaining planar geometry for target engagement.

Comparative analysis with related hybrids:

Hybrid Type Example Compound Key Structural Difference
Type I (C5-substituted) 2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide Thiazole C5 substitution limits kinase selectivity
Type II (Direct aryl link) N-(4-Chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide Reduced solubility due to lack of methylene spacer
Type III (C2-substituted) This compound Optimal balance of solubility and target affinity

Research Objectives and Scientific Rationale

Current studies prioritize:

  • Dual enzyme inhibition : Leveraging the hybrid’s ability to simultaneously target COX-2 and 15-LOX, as seen in analogs with IC~50~ values <1 μM.
  • Kinase selectivity profiling : Exploiting the benzimidazole-thiazole interface to minimize off-target effects (e.g., CK1δ vs. CK1ε selectivity).
  • SAR optimization : Systematically varying substituents (e.g., halogenation at benzimidazole C5/C6) to enhance potency.

Rationale for these objectives stems from:

  • Computational docking data : Demonstrating stable interactions with CK1δ’s Leu85 and Phe82 residues via NH···N hydrogen bonds and π-π stacking.
  • In vitro assays : Hybrids with similar frameworks show 75–119% efficacy in anti-inflammatory models relative to indomethacin.

Properties

IUPAC Name

2-anilino-N-(1H-benzimidazol-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-17(19-10-16-21-13-8-4-5-9-14(13)22-16)15-11-25-18(23-15)20-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,24)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPZTNIZIBJBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting the benzimidazole derivative with appropriate thioamide or thioester under cyclization conditions.

    Amidation: The final step involves the amidation reaction where the thiazole derivative is reacted with phenylamine and carboxylic acid derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide can be achieved through various methods, often involving the reaction of benzimidazole derivatives with thiazole and amine components. For instance, a recent study demonstrated a straightforward synthetic route that yielded high purity and yield of the desired compound under mild conditions .

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzimidazole derivatives, including those containing thiazole moieties. For example, compounds similar to this compound have shown promising antibacterial and antifungal activities against various pathogens . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research has indicated that derivatives of benzimidazole can exhibit significant anti-inflammatory effects. In particular, compounds with the thiazole structure have been linked to inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . this compound is hypothesized to possess similar properties, potentially providing relief in inflammatory conditions.

Anticancer Potential

The anticancer potential of thiazole-containing compounds has been widely studied. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival . Preliminary studies suggest that this compound may exhibit similar anticancer properties.

Analgesic Activity

In one notable case study, a series of benzimidazole derivatives were evaluated for their analgesic effects using animal models. The results indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics like aspirin . This suggests that this compound could be further explored for pain management therapies.

Antioxidant Properties

Another study focused on the antioxidant capabilities of thiazole derivatives, highlighting their ability to scavenge free radicals and reduce oxidative stress in biological systems . The antioxidant activity of this compound warrants investigation due to its potential implications in preventing oxidative damage related to various diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria and fungi
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AnalgesicSignificant pain relief compared to aspirin
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis; inhibits tumor growth

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives synthesized for kinase inhibition and antimicrobial activity. Key analogs include:

Compound Name Substituents on Thiazole/Imidazole Biological Activity/IC₅₀ (CK1δ/ε) Yield (%) Reference
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (3) 1-Methyl benzimidazole; 2-(Trifluoromethoxy)benzamido CK1δ/ε inhibitor (IC₅₀: <100 nM) 64
2-(Isonicotinamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide (4) 6-(Trifluoromethyl) benzimidazole; Isonicotinamido Not reported 2
N-(Benzo[d]oxazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide (10) Benzo[d]oxazole replaces benzimidazole; 2-(Trifluoromethoxy)benzamido Reduced kinase affinity Not reported
3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones Thiazolidinone core replaces thiazole; Arylidene substituents Antifungal activity 60–75

Key Observations :

  • Substituent Impact on Activity : Electron-withdrawing groups (e.g., trifluoromethoxy) at the benzamido position enhance kinase inhibitory potency, as seen in compound 3 (IC₅₀ <100 nM) . Conversely, replacing benzimidazole with benzo[d]oxazole (compound 10 ) reduces binding affinity, highlighting the critical role of the benzimidazole NH group in hydrogen bonding .
  • Synthetic Efficiency : Substituents on the benzimidazole ring significantly affect reaction yields. For example, compound 3 (1-methyl benzimidazole) achieved 64% yield, while compound 4 (6-trifluoromethyl benzimidazole) yielded only 2% due to steric hindrance .
  • Core Modifications: Replacing the thiazole carboxamide with a thiazolidinone (compound series in ) shifts activity toward antifungal targets, demonstrating the versatility of the benzimidazole-thiazole scaffold in drug design.
Pharmacological and Spectral Comparisons
  • Kinase Inhibition : Compound 3 (CK1δ/ε IC₅₀ <100 nM) outperforms analogs lacking electron-deficient substituents, aligning with studies showing that trifluoromethoxy groups enhance hydrophobic interactions in kinase ATP-binding pockets .
  • Spectral Validation : IR and NMR data confirm structural integrity. For instance, the absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives (compounds 7–9 ) confirms tautomerization to thiones .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

N 1H benzo d imidazol 2 yl methyl 2 phenylamino thiazole 4 carboxamide\text{N 1H benzo d imidazol 2 yl methyl 2 phenylamino thiazole 4 carboxamide}

Anticancer Activity

Research has indicated that compounds containing benzimidazole and thiazole structures exhibit significant anticancer properties. For instance, studies on similar compounds have shown moderate cytotoxicity against neuroblastoma cell lines (SH-SY5Y). The IC50 values for related benzimidazole-thiazole hybrids ranged from 175.02 µM to higher values, depending on the specific compound and structural modifications .

Table 1: Cytotoxicity of Benzimidazole-Thiazole Compounds

CompoundCell LineIC50 (µM)Notes
6bSH-SY5Y175.02 ± 4.17Best performing
6aSH-SY5Y481.59 ± 7.22Moderate activity
6cSH-SY5YNot specifiedFurther studies needed

The presence of the thiazole ring is crucial for enhancing the anticancer activity, as it contributes to the overall interaction with cellular targets .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. In vitro evaluations showed that benzimidazole-thiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases such as Alzheimer's. The IC50 values for these compounds ranged from 0.10 µM to over 11 µM, indicating promising potential as cholinesterase inhibitors .

Table 2: Cholinesterase Inhibition Activity

CompoundTarget EnzymeIC50 (µM)Comparison to Donepezil
1AChE0.10 ± 0.05More potent
2BChE0.20 ± 0.05Comparable
............

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and BChE suggests it may enhance cholinergic signaling, which is beneficial in treating cognitive decline.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, potentially involving the regulation of Bcl-2 family proteins .
  • Intermolecular Interactions : The presence of hydrogen bonding capabilities within the structure may facilitate interactions with target proteins, enhancing biological efficacy .

Case Studies

Several case studies have highlighted the potential of benzimidazole-thiazole hybrids:

  • Neuroblastoma Treatment : In one study, a series of benzimidazole-thiazole compounds were synthesized and tested against SH-SY5Y neuroblastoma cells, demonstrating varying degrees of cytotoxicity and suggesting further exploration into structure-activity relationships .
  • Cholinesterase Inhibition : Another study focused on synthesizing analogues to evaluate their inhibitory effects on cholinesterases, with some compounds demonstrating superior potency compared to established drugs like Donepezil .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Preparation of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with carbon disulfide and KOH under reflux .
  • Step 2 : Formation of intermediate Schiff bases (e.g., via reaction with benzaldehyde) followed by cyclization with thioglycolic acid or substituted thiols to form the thiazolidinone or thiazole core .
  • Step 3 : Catalytic optimization using CBr₄ in acetonitrile for one-pot coupling of intermediates, achieving yields up to 78% .
    • Key Variables : Reaction temperature (80–100°C), solvent choice (DMF, CH₃CN), and catalysts (ZnCl₂, CBr₄) critically influence yield .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer : Standard techniques include:

  • 1H/13C NMR : Peaks at δ3.69 (s, CH₃ in benzimidazole) and δ7.2–8.1 ppm (aromatic protons) confirm substitution patterns .
  • HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 534.73 for C32H46N4O3 derivatives) validate molecular weight .
    • Challenges : Overlapping signals in NMR due to aromaticity require 2D-COSY or HSQC for resolution .

Q. What structural features underpin its biological activity?

  • Methodological Answer :

  • Benzimidazole Core : Essential for binding kinase domains (e.g., CK1δ/ε) via π-π stacking and hydrogen bonding .
  • Thiazole Moiety : Enhances metabolic stability and modulates electron distribution for target interaction .
  • Substituent Effects : Nitro or methoxy groups on the phenyl ring improve antifungal activity by 2–3-fold, while trifluoromethyl boosts kinase inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Methodological Answer :

  • Catalyst Screening : CBr₄ outperforms other Lewis acids (e.g., ZnCl₂) in one-pot reactions, reducing side products .
  • Solvent Engineering : Polar aprotic solvents (DMF, CH₃CN) enhance solubility of intermediates, improving reaction homogeneity .
  • Microwave-Assisted Synthesis : Reduces reaction time from 16 hours to <4 hours while maintaining >70% yield (unvalidated in provided evidence but inferred from analogous protocols).

Q. How to resolve contradictions in bioactivity data across studies?

  • Case Analysis :

  • Antifungal vs. Antitumor Activity : Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂) enhances antifungal activity but reduces kinase inhibition .
  • Mitigation Strategy : Use isothermal titration calorimetry (ITC) to quantify binding affinities for specific targets, clarifying structure-activity relationships (SAR) .

Q. What computational approaches predict target interactions?

  • Methodological Answer :

  • Docking Simulations : Autodock Vina or Schrödinger Suite models interactions with CK1δ/ε (PDB: 5LQS), identifying key residues (e.g., Lys33, Glu45) for hydrogen bonding .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes, correlating RMSD values with IC₅₀ data .

Q. How to design derivatives for selective kinase or antimicrobial targets?

  • Methodological Answer :

  • SAR Libraries : Synthesize analogs with:
  • Hydrophobic Substituents (e.g., 4,4-difluorocyclohexyl) to enhance blood-brain barrier penetration for anticonvulsant activity .
  • Polar Groups (e.g., sulfonamides) to improve solubility and reduce CYP450 inhibition .
  • In Vitro Screening : Prioritize compounds with MIC <1 µg/mL against Candida albicans or IC₅₀ <100 nM for CK1δ/ε in kinase assays .

Data Contradiction Analysis

  • Issue : Varying antifungal potency (e.g., MIC ranging from 0.5–8 µg/mL) in structurally similar analogs .
    • Root Cause : Differences in substituent electronic effects (e.g., -OCH₃ vs. -CF₃) alter membrane permeability .
    • Resolution : Quantify logP values via HPLC and correlate with MIC to establish predictive models .

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